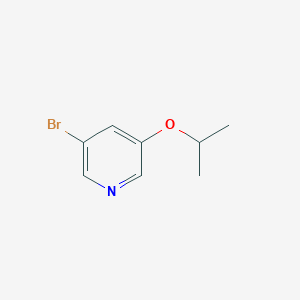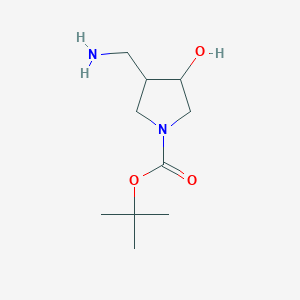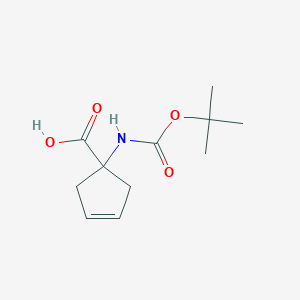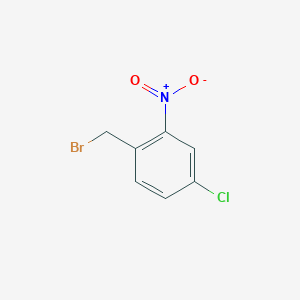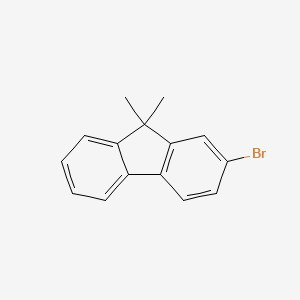
2-Bromo-9,9-dimethylfluorene
概要
説明
2-Bromo-9,9-dimethylfluorene is a bromine-substituted fluorene compound that is of interest due to its potential applications in organic electronics, particularly in the context of organic light-emitting diodes (OLEDs). The presence of bromine atoms in the fluorene structure can influence the electronic properties and steric effects, which are crucial for the performance of hole-transport materials in OLEDs.
Synthesis Analysis
The synthesis of bromine-substituted fluorene derivatives has been explored in the literature. For instance, 2,7-Bis(diarylamino)-9,9-dimethylfluorenes, which are closely related to 2-Bromo-9,9-dimethylfluorene, have been synthesized using a palladium-catalyzed reaction involving diarylamines and 2,7-dibromo-9,9-dimethylfluorene . This method demonstrates the utility of palladium-catalyzed reactions in constructing substituted fluorenes, which could be applicable to the synthesis of 2-Bromo-9,9-dimethylfluorene.
Molecular Structure Analysis
The molecular structure of bromine-substituted fluorenes is characterized by the presence of a bromine atom, which can significantly affect the rotational barriers around the carbon bonds in the molecule. For example, the rotational barrier about the C9–Cph bond in 9-(2-Methoxy-4,6-dimethylphenyl)fluorenes with bromo groups has been investigated, showing free energies of activation for rotation ranging from 25.9 to 27.2 kcal/mol . These findings suggest that the bromine substitution can lead to significant steric effects, which are important for understanding the molecular behavior of 2-Bromo-9,9-dimethylfluorene.
Chemical Reactions Analysis
The chemical reactivity of bromine-substituted fluorenes can be influenced by the presence of the bromine atom, which can act as a reactive site for further chemical transformations. The synthesis of related compounds, such as 9-(2-Methylaminophenyl)fluorene, involves the treatment of precursor molecules with reagents like dry hydrogen bromide, indicating that bromine-substituted fluorenes can participate in reactions involving halogenated intermediates .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Bromo-9,9-dimethylfluorene derivatives are crucial for their application in electronic devices. For example, the glass-transition temperatures of 2,7-Bis(diarylamino)-9,9-dimethylfluorenes are higher than those of their biphenyl-bridged analogues, and these compounds are more readily oxidized . The fluorescence spectra and quantum yields are similar to biphenyl-bridged species, but the absorption spectra are red-shifted. These properties are indicative of the potential performance of 2-Bromo-9,9-dimethylfluorene in electronic applications, such as OLEDs, where such physical and chemical characteristics are essential for device efficiency and stability.
科学的研究の応用
Organic Electronics
- Summary of Application : 2-Bromo-9,9-dimethylfluorene is a fluorene derivative that shows π-electron conjugation . It can be used in organic electronic-based applications .
- Methods of Application : It can be synthesized using 2-bromofluorene and iodomethane as the major reactants .
- Results or Outcomes : The high fluorescent and high electron delocalization properties of 2-Bromo-9,9-dimethylfluorene make it suitable for use in organic electronic devices .
Non-Linear Optical (NLO) Materials
- Summary of Application : 2-Bromo-9,9-dimethylfluorene can be used as a non-linear optical (NLO) material .
- Results or Outcomes : The outcomes of using 2-Bromo-9,9-dimethylfluorene as an NLO material are not specified in the sources .
Organic Light Emitting Diodes (OLEDs)
- Summary of Application : 2-Bromo-9,9-dimethylfluorene can be used in the fabrication of organic light emitting diodes (OLEDs) .
- Results or Outcomes : This material is a popular synthetic precursor for OLED materials to make devices that efficiently emit a deep blue color .
Organic Solar Cells (OSCs)
Safety And Hazards
2-Bromo-9,9-dimethylfluorene is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
将来の方向性
2-Bromo-9,9-dimethylfluorene can be majorly used in organic electronic-based applications . It can be used as a conducting polymer in the fabrication of a variety of devices which include photoelectronic devices, organic light emitting diodes (OLEDs) and organic solar cells (OSCs) . This material is a popular synthetic precursor for OLED materials to make devices that efficiently emit a deep blue color .
特性
IUPAC Name |
2-bromo-9,9-dimethylfluorene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Br/c1-15(2)13-6-4-3-5-11(13)12-8-7-10(16)9-14(12)15/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBHPOBSZPYEADG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50449349 | |
| Record name | 2-Bromo-9,9-dimethylfluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50449349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-9,9-dimethylfluorene | |
CAS RN |
28320-31-2 | |
| Record name | 2-Bromo-9,9-dimethylfluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50449349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-9,9-dimethyl-fluoren | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



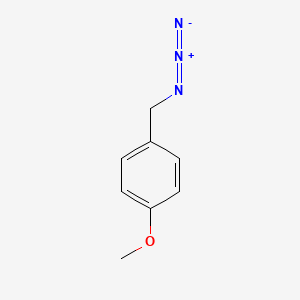
![3-azido-2-Oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine](/img/structure/B1278378.png)
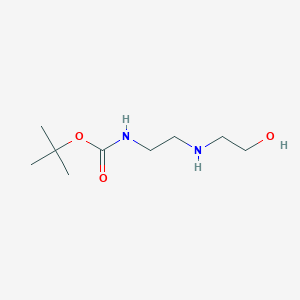
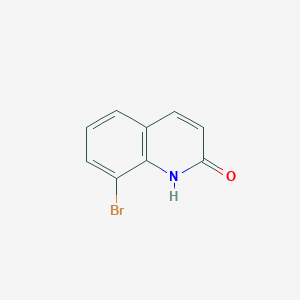
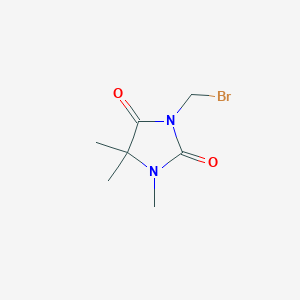
![[1,2-Bis(diphenyphosphino)ethane]dichloroiron(II)](/img/structure/B1278393.png)




